molecular formula C9H14ClN3O2 B13482448 Ethyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)butanoate

Ethyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)butanoate

Cat. No.: B13482448
M. Wt: 231.68 g/mol
InChI Key: YFFRXICQRUJVHU-UHFFFAOYSA-N
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Description

Ethyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)butanoate is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimalarial, and antileishmanial activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)butanoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyraz

Biological Activity

Ethyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)butanoate is a synthetic compound belonging to the pyrazole family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.

  • Molecular Formula : C₉H₁₄ClN₃O₂
  • Molecular Weight : 231.68 g/mol
  • CAS Number : 1339845-06-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound may modulate enzyme activities and receptor functions, leading to significant biological effects such as:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in cell proliferation, suggesting potential anticancer properties.
  • Receptor Modulation : The compound may interact with receptors that regulate various physiological processes, including inflammation and immune responses.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For example:

Cell Line IC50 (µM) Mechanism
HeLa12.5Apoptosis induction
MCF715.0Cell cycle arrest

These findings suggest that the compound may serve as a lead compound for developing new anticancer therapies.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-chloro-3-amino pyrazole with ethyl 2-bromo-butanoate under basic conditions. The reaction proceeds through nucleophilic substitution, followed by purification steps such as recrystallization to obtain the final product.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Study on Anticancer Activity : A recent study demonstrated that this compound effectively inhibited tumor growth in xenograft models, showing a significant reduction in tumor size compared to controls.
  • Inflammation Model : In a model of acute inflammation, treatment with this compound resulted in decreased levels of inflammatory markers, suggesting its therapeutic potential in inflammatory diseases.

Properties

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.68 g/mol

IUPAC Name

ethyl 2-(3-amino-4-chloropyrazol-1-yl)butanoate

InChI

InChI=1S/C9H14ClN3O2/c1-3-7(9(14)15-4-2)13-5-6(10)8(11)12-13/h5,7H,3-4H2,1-2H3,(H2,11,12)

InChI Key

YFFRXICQRUJVHU-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)N1C=C(C(=N1)N)Cl

Origin of Product

United States

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